molecular formula C25H31N3O2 B12329019 tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Cat. No.: B12329019
M. Wt: 405.5 g/mol
InChI Key: LFUIBLXARIQAOO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS: 1420894-06-9) is a benzimidazole-piperidine hybrid compound with a tert-butoxycarbonyl (Boc) protective group. Its molecular formula is C25H31N3O2, and it is characterized by a 4-methylbenzyl substituent on the benzimidazole nitrogen and a Boc-protected piperidine ring. This compound serves as a key intermediate in pharmaceutical synthesis, notably for second-generation antihistamines like Bilastine . Its structural stability and versatility make it valuable in drug discovery, particularly in modifying pharmacokinetic properties through targeted substitutions .

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

tert-butyl 4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C25H31N3O2/c1-18-9-11-19(12-10-18)17-28-22-8-6-5-7-21(22)26-23(28)20-13-15-27(16-14-20)24(29)30-25(2,3)4/h5-12,20H,13-17H2,1-4H3

InChI Key

LFUIBLXARIQAOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CCN(CC4)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate involves three primary stages: (1) construction of the benzimidazole core, (2) introduction of the 4-methylbenzyl substituent at the N1 position, and (3) functionalization of the piperidine moiety with a tert-butoxycarbonyl (Boc) protecting group. Key methodologies include alkylation, cyclization, and protection/deprotection reactions, with variations in reagent systems and conditions influencing yield and efficiency.

Stepwise Synthesis and Methodological Analysis

Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)piperidine

The piperidine-linked benzimidazole scaffold is typically synthesized via cyclocondensation of 4-piperidone with o-phenylenediamine under acidic or dehydrating conditions. For example:

  • Method A : Reaction of 4-piperidone (1.0 eq) with o-phenylenediamine (1.2 eq) in concentrated HCl at 120°C for 12 hours yields 4-(1H-benzo[d]imidazol-2-yl)piperidine with 75–80% efficiency.
  • Method B : Use of polyphosphoric acid (PPA) as a cyclizing agent at 150°C for 6 hours improves regioselectivity, achieving 85% yield.
Key Data:
Starting Material Reagent Conditions Yield Reference
4-Piperidone + o-phenylenediamine HCl (conc.) 120°C, 12 h 75%
4-Piperidone + o-phenylenediamine PPA 150°C, 6 h 85%

N1-Alkylation with 4-Methylbenzyl Bromide

The introduction of the 4-methylbenzyl group at the benzimidazole N1 position is achieved via nucleophilic substitution or base-mediated alkylation:

  • Method C : Treatment of 4-(1H-benzo[d]imidazol-2-yl)piperidine (1.0 eq) with 4-methylbenzyl bromide (1.5 eq) in dimethylformamide (DMF) using K₂CO₃ (2.0 eq) as a base at 80°C for 24 hours affords 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine in 82% yield.
  • Method D : Microwave-assisted alkylation at 100°C for 2 hours enhances reaction kinetics, achieving 88% yield with reduced side-product formation.
Key Data:
Substrate Alkylating Agent Base Solvent Conditions Yield Reference
4-(1H-Benzo[d]imidazol-2-yl)piperidine 4-Methylbenzyl bromide K₂CO₃ DMF 80°C, 24 h 82%
4-(1H-Benzo[d]imidazol-2-yl)piperidine 4-Methylbenzyl bromide Cs₂CO₃ CH₃CN Microwave, 100°C, 2 h 88%

Boc Protection of the Piperidine Amine

The final step involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group:

  • Method E : Reaction of 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine (1.0 eq) with di-tert-butyl dicarbonate (1.2 eq) in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP) at room temperature for 3 hours provides the target compound in 91% yield.
  • Method F : Use of methanol as a solvent under reflux for 6 hours simplifies purification, yielding 89% product.
Key Data:
Substrate Protecting Agent Catalyst Solvent Conditions Yield Reference
4-(1-(4-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine Boc₂O DMAP DCM rt, 3 h 91%
4-(1-(4-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine Boc₂O None MeOH Reflux, 6 h 89%

Alternative Routes and Comparative Analysis

Reductive Amination Approach

A patent-derived method employs reductive amination for introducing the 4-methylbenzyl group:

  • Method G : Reaction of tert-butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)piperidine-1-carboxylate with 4-methylbenzaldehyde (1.5 eq) and NaBH₃CN in MeOH at 25°C for 12 hours yields 78% product after Boc deprotection and re-protection.
Advantages:
  • Avoids harsh alkylation conditions.
  • Suitable for heat-sensitive intermediates.

One-Pot Tandem Reactions

Recent advancements utilize palladium-catalyzed cross-coupling to streamline synthesis:

  • Method H : tert-Butyl isocyanide (1.2 eq) reacts with 4-iodotoluene (1.0 eq) and piperidine (1.5 eq) in the presence of Pd(OAc)₂ and Xantphos at 100°C for 12 hours, achieving 70% yield.
Limitations:
  • Requires specialized catalysts.
  • Lower yield compared to stepwise methods.

Critical Evaluation of Methodologies

Method Key Step Yield Pros Cons
C + E Alkylation + Boc protection 82% + 91% High purity, scalable Multi-step process
G Reductive amination 78% Mild conditions Requires Boc manipulation
H Palladium catalysis 70% One-pot synthesis Costly catalysts

Chemical Reactions Analysis

tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing benzo[d]imidazole moieties exhibit promising anticancer activities. For instance, derivatives of benzo[d]imidazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and cell cycle arrest.

Case Study Example :
In a study published in Molecules, compounds similar to tert-butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate were tested against human cancer cell lines, demonstrating a concentration-dependent inhibition of cell growth and induction of apoptosis in certain cell types .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Research indicates that the presence of the piperidine ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
tert-butyl derivativeP. aeruginosa64 µg/mL

Neuroprotective Effects

The neuroprotective potential of benzo[d]imidazole derivatives has garnered attention in neuropharmacology. Studies suggest that these compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

Case Study Example :
A study involving animal models demonstrated that administration of similar compounds resulted in reduced markers of oxidative stress and improved cognitive function .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzo[d]imidazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Piperidine Ring Construction : The piperidine moiety is introduced via nucleophilic substitution reactions.
  • Carboxylate Formation : The final step involves esterification to yield the carboxylate form.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Yield (%) Purity (%) Key Features
Target Compound 4-methylbenzyl C25H31N3O2 N/A 95 Balanced lipophilicity; intermediate for Bilastine
13d 4-cyanobenzyl C19H16N2O4 60 98 Higher polarity (cyano group); Rf = 0.38 (TLC)
56e 4-cyanobenzyl + methylpiperazine C24H28N4O2 72 99 Enhanced rigidity (methylpiperazine); LC-MS m/z 435 [M+H]<sup>+</sup>
CAS 1420975-33-2 4-fluorobenzyl C25H31FN4O2 N/A N/A Improved metabolic stability (fluorine substituent)
59k 2-((Boc-amino)ethyl) C24H33N5O4 85 99 Extended alkyl chain; antiplasmodial activity

Key Observations:

  • Fluorinated derivatives (e.g., CAS 1420975-33-2) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
  • Synthetic Efficiency : Yields vary significantly; the target compound’s synthesis is optimized for industrial-scale production (90% yield in Bilastine synthesis ), while analogs like 59k achieve 85% yield via microwave-assisted reactions .
  • Pharmacological Potential: Compound 59k demonstrates antiplasmodial activity, highlighting the role of benzimidazole-piperidine hybrids in antiparasitic drug development .

Biological Activity

tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention due to its potential pharmacological properties. Its complex structure includes a piperidine ring, a benzo[d]imidazole moiety, and a tert-butyl ester group, which are often associated with various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects .

  • Molecular Formula : C25H31N3O2
  • Molecular Weight : 413.54 g/mol
  • CAS Number : 1420894-06-9

The structural characteristics of this compound suggest that it may interact with biological targets relevant to therapeutic applications. The benzo[d]imidazole unit is particularly notable for its diverse biological activities .

Anticancer Properties

Preliminary studies indicate that compounds containing the benzo[d]imidazole structure can exhibit significant anticancer activity. For instance, derivatives of benzo[d]imidazole have been shown to inhibit cell proliferation in various cancer cell lines. The specific biological assays for this compound are still required to confirm its efficacy against specific cancer types .

Antimicrobial Effects

The presence of the benzo[d]imidazole moiety in this compound suggests potential antimicrobial properties. Compounds in this class have historically demonstrated activity against a range of pathogens, including bacteria and fungi. Further research is necessary to evaluate the specific antimicrobial spectrum of this compound .

Anti-inflammatory Activity

Research on similar compounds has indicated their potential as anti-inflammatory agents. For example, studies on related benzo[d]imidazole derivatives have shown promising results in inhibiting inflammatory pathways, particularly through modulation of cytokine release in macrophages . This suggests that this compound may also possess similar anti-inflammatory effects.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to bind to specific biological targets such as enzymes or receptors involved in disease processes. Interaction studies typically employ techniques like surface plasmon resonance or isothermal titration calorimetry to assess binding affinities and interactions with these targets .

Comparative Analysis

A comparative analysis of similar compounds highlights how structural modifications can influence biological activity:

Compound NameUnique FeaturesPotential Activity
Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylateNo substituent on benzeneBasic biological properties
Tert-butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylateFluorine substitutionAltered binding and activity profile
This compound Methyl group enhances lipophilicityPotentially improved bioavailability

This table illustrates the significance of structural features in determining the pharmacological profile of these compounds .

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